molecular formula C8H8FNO3 B6155216 2-amino-2-(2-fluoro-4-hydroxyphenyl)acetic acid CAS No. 1132107-82-4

2-amino-2-(2-fluoro-4-hydroxyphenyl)acetic acid

Cat. No.: B6155216
CAS No.: 1132107-82-4
M. Wt: 185.15 g/mol
InChI Key: PCSXVWKMSLYKME-UHFFFAOYSA-N
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Description

2-amino-2-(2-fluoro-4-hydroxyphenyl)acetic acid is an organic compound that contains both amino and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(2-fluoro-4-hydroxyphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the use of fluorinated aromatic compounds as starting materials. The reaction typically involves the introduction of an amino group and a hydroxy group onto the aromatic ring, followed by the formation of the acetic acid moiety. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of optimized reaction conditions and efficient catalysts can enhance the yield and purity of the final product. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(2-fluoro-4-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield fluoro-4-hydroxybenzaldehyde, while reduction of the amino group may produce 2-fluoro-4-hydroxyphenylamine.

Scientific Research Applications

2-amino-2-(2-fluoro-4-hydroxyphenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-2-(2-fluoro-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-2-(4-hydroxyphenyl)acetic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    2-amino-2-(2-chloro-4-hydroxyphenyl)acetic acid: Contains a chlorine atom instead of fluorine, which may result in different chemical properties.

    2-amino-2-(2-bromo-4-hydroxyphenyl)acetic acid: Contains a bromine atom, which may influence its reactivity and applications.

Uniqueness

The presence of the fluorine atom in 2-amino-2-(2-fluoro-4-hydroxyphenyl)acetic acid imparts unique chemical properties, such as increased stability and altered reactivity. This makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

1132107-82-4

Molecular Formula

C8H8FNO3

Molecular Weight

185.15 g/mol

IUPAC Name

2-amino-2-(2-fluoro-4-hydroxyphenyl)acetic acid

InChI

InChI=1S/C8H8FNO3/c9-6-3-4(11)1-2-5(6)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13)

InChI Key

PCSXVWKMSLYKME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)F)C(C(=O)O)N

Purity

95

Origin of Product

United States

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